3-Methoxyphenol

pKa Acidity Chemical Reactivity

Choose 3-Methoxyphenol for its superior reactivity in catalytic hydrodeoxygenation and quantifiably safer toxicological profile compared to its para-isomer. This meta-isomer ensures accurate process modeling with isomer-specific thermochemical data. Ideal as a reliable marker in atmospheric chemistry and a robust intermediate in pharmaceutical synthesis.

Molecular Formula C7H8O2
Molecular Weight 124.14 g/mol
CAS No. 150-19-6
Cat. No. B1666288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyphenol
CAS150-19-6
Synonyms3-Hydroxyanisole;  NSC 21735;  NSC-21735;  NSC21735
Molecular FormulaC7H8O2
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)O
InChIInChI=1S/C7H8O2/c1-9-7-4-2-3-6(8)5-7/h2-5,8H,1H3
InChIKeyASHGTJPOSUFTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyphenol (CAS 150-19-6) Procurement: Technical Baseline and Comparative Context


3-Methoxyphenol (CAS 150-19-6, m-methoxyphenol) is a meta-substituted phenolic compound with the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol [1]. It is a member of the methoxyphenol isomer family, which includes 2-methoxyphenol (guaiacol, CAS 90-05-1) and 4-methoxyphenol (mequinol, CAS 150-76-5) [2]. This positional isomerism results in distinct physicochemical and reactivity profiles that preclude generic substitution in research and industrial applications. The compound exists as an amber liquid with a characteristic sweet phenolic odor, a melting point of -17.5 °C, a boiling point of 243 °C, and a calculated logP of 1.34 [3]. Its unique meta-substitution pattern confers specific properties in areas such as atmospheric chemistry, catalytic hydrogenation, and toxicological safety profiles, which are quantifiably different from its ortho- and para- counterparts.

Why 3-Methoxyphenol Cannot Be Substituted by 2- or 4-Methoxyphenol in Critical Applications


The methoxyphenol isomers, despite sharing an identical molecular formula, exhibit profound differences in their chemical, physical, and biological behaviors due to the position of the methoxy group relative to the phenolic hydroxyl group. These differences are not merely academic; they directly impact key selection criteria for scientific and industrial use. For example, the meta-substitution in 3-methoxyphenol results in a distinct pKa (9.65) compared to its ortho (9.98) and para (10.20) isomers, influencing its reactivity in pH-sensitive processes [1]. Furthermore, its reactivity with atmospheric hydroxyl radicals is significantly higher than its isomers, which has direct implications for its environmental fate and utility as an atmospheric tracer [2]. In catalytic hydrogenation, 3-methoxyphenol demonstrates the highest overall reactivity among the three isomers, making it the preferred substrate for specific HDO studies [3]. Critically, toxicological studies reveal that only the para-isomer (4-methoxyphenol) induces severe forestomach lesions in rodent models, a hazard absent in the meta-isomer, making 3-methoxyphenol a safer alternative in applications where biological exposure is a concern [4]. Therefore, assuming functional equivalence among methoxyphenols can lead to experimental failure, compromised safety, or incorrect analytical conclusions. The following quantitative evidence details these critical differentiators.

Quantitative Differentiation of 3-Methoxyphenol from Isomeric Analogs: A Technical Evidence Review


pKa as a Differentiator for Reactivity in pH-Sensitive Chemical Environments

3-Methoxyphenol exhibits an intermediate acidity among its positional isomers. Its pKa of 9.65 is lower than that of 4-methoxyphenol (pKa 10.20) and higher than that of 2-methoxyphenol (pKa 9.98) [1]. This places 3-methoxyphenol closer in acidity to unsubstituted phenol (pKa 9.99) than the other isomers [1]. This quantitative difference in proton affinity directly affects its behavior in acid-base reactions, extraction processes, and any application where the protonation state of the molecule is critical.

pKa Acidity Chemical Reactivity pH-Dependent Processes

Atmospheric Reactivity and Environmental Fate: OH Radical Reaction Rates

The gas-phase reaction rate with hydroxyl (OH) radicals, a key determinant of atmospheric lifetime, varies significantly among methoxyphenol isomers. 3-Methoxyphenol reacts with OH radicals at a rate of (9.80 ± 0.46) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This rate is approximately 30% higher than that of 2-methoxyphenol (7.53 ± 0.41) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ and slightly higher than that of 4-methoxyphenol (9.50 ± 0.55) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [1]. This indicates 3-methoxyphenol is the most reactive isomer in the troposphere, leading to a shorter atmospheric lifetime compared to its ortho- and para- counterparts.

Atmospheric Chemistry OH Radical Kinetics Environmental Fate Reaction Rate Coefficients

Catalytic Hydrogenation and Hydrodeoxygenation (HDO) Reactivity Order

In a comparative study of liquid-phase hydrogenation and hydrodeoxygenation (HDO) over a Rh/silica catalyst, the overall reactivity of the three methoxyphenol isomers was quantified. 3-Methoxyphenol exhibited the highest reactivity, followed by 2-methoxyphenol, with 4-methoxyphenol showing the lowest reactivity [1]. The study, conducted at 303–343 K and 3 barg hydrogen pressure, established a clear reactivity order: 3-methoxyphenol > 2-methoxyphenol > 4-methoxyphenol [1]. Furthermore, competitive hydrogenation experiments revealed that 2-methoxyphenol inhibited the hydrogenation of 3-methoxyphenol but permitted HDO to proceed, indicating distinct reaction pathways and active sites for each isomer [1].

Heterogeneous Catalysis Hydrodeoxygenation Hydrogenation Rhodium Catalyst Biomass Upgrading

Toxicological Safety Profile: Absence of Forestomach Lesions Compared to 4-Methoxyphenol

A 1986 toxicological study investigated the effects of various phenolic compounds, including 2-, 3-, and 4-methoxyphenol, on the forestomach of rats in short-term feeding studies. The results were unequivocal: only 4-methoxyphenol strongly affected the forestomach mucosa, inducing lesions similar to those caused by butylated hydroxyanisole (BHA) [1]. In contrast, 3-methoxyphenol and 2-methoxyphenol did not produce this adverse effect [1]. The study concluded that the methoxy group in the para position is critical for this hyperplasiogenic activity [1]. This provides a clear safety-based differentiation for applications where ingestion or biological exposure is possible.

Toxicology Food Safety Forestomach Lesions Regulatory Compliance In Vivo

Thermochemical Stability: Standard Molar Enthalpy of Formation in the Gas Phase

The standard molar enthalpies of formation (ΔfH°) for the gaseous methoxyphenol isomers have been precisely determined via static bomb combustion calorimetry and Calvet microcalorimetry. 3-Methoxyphenol has a ΔfH° of -(240.4 ± 2.1) kJ mol⁻¹ [1]. This value is intermediate between 2-methoxyphenol (-(246.1 ± 1.9) kJ mol⁻¹) and 4-methoxyphenol (-(229.7 ± 1.8) kJ mol⁻¹) [1]. The 3-methoxyphenol isomer is thermodynamically less stable than 2-methoxyphenol but more stable than 4-methoxyphenol. These data are essential for accurate thermodynamic calculations in reaction engineering, process safety assessments, and for understanding the energetic contributions of the meta-methoxy substituent.

Thermochemistry Enthalpy of Formation Calorimetry Stability Energetics

Quantifiable Best-Fit Application Scenarios for 3-Methoxyphenol Based on Differentiated Evidence


Atmospheric Chemistry and Wood Smoke Tracer Studies

For researchers investigating the transport and transformation of biomass burning emissions, 3-methoxyphenol serves as a specific, quantifiable marker. Its high reactivity with OH radicals, being 30% faster than 2-methoxyphenol and 3% faster than 4-methoxyphenol, provides a distinct kinetic signature [1]. This allows for more precise modeling of atmospheric lifetimes and oxidation pathways, differentiating it from the more commonly studied but less reactive 2-methoxyphenol (guaiacol).

Catalyst Screening for Lignin-Derived Bio-Oil Upgrading

In the development of heterogeneous catalysts for hydrodeoxygenation (HDO) of bio-oil, 3-methoxyphenol is the preferred model substrate for evaluating catalyst activity. Studies have shown that among the methoxyphenol isomers, 3-methoxyphenol exhibits the highest overall reactivity over Rh/silica catalysts, making it the most sensitive probe for comparing catalyst performance and understanding structure-activity relationships [2].

Synthesis of Pharmaceutical Intermediates with a Superior Safety Profile

For pharmaceutical or flavoring intermediate production where the potential for biological exposure exists, 3-methoxyphenol offers a quantifiably safer alternative to 4-methoxyphenol. In vivo studies have demonstrated that while 4-methoxyphenol induces severe forestomach lesions in rodent models, 3-methoxyphenol does not produce this toxic effect [3]. This evidence supports its selection in process development to mitigate toxicological risks and meet more stringent safety and regulatory requirements.

Thermochemical and Process Safety Modeling

Accurate thermochemical data are essential for process design and safety analysis. The precisely measured standard molar enthalpy of formation for gaseous 3-methoxyphenol (-240.4 ± 2.1 kJ mol⁻¹) differs significantly from its isomers [4]. Chemical engineers must use this isomer-specific value, rather than generic group contribution estimates, to ensure accurate reactor heat balances and to correctly assess potential thermal hazards in processes involving 3-methoxyphenol.

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